2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid
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Overview
Description
Thiophene derivatives, such as “2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid”, are a class of organic compounds characterized by a 5-membered ring structure composed of four carbon atoms and one sulfur atom . They have been extensively studied due to their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be used in palladium-catalyzed Suzuki coupling reactions for the preparation of heteroaryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their specific structure. For example, the compound “2-(5-ethylthiophen-2-yl)-2-oxoacetic acid” has a molecular weight of 184.22 .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including the compound , have shown promising results in combating various microbial species. They have been tested for their efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungi like Candida albicans and Aspergillus niger. These compounds can serve as potent antibacterial and antifungal agents, potentially leading to new treatments for infectious diseases .
Antioxidant Properties
The antioxidant capacity of thiophene derivatives is another significant application. These compounds have been evaluated using methods like the DPPH assay, and some have exhibited excellent antioxidant activity. This property is crucial for preventing oxidative stress-related damage in biological systems, which can lead to chronic diseases .
Anticorrosion Applications
In the field of industrial chemistry, thiophene derivatives have been utilized as corrosion inhibitors. Their effectiveness in protecting materials from corrosion can be of great value in extending the lifespan of metal structures and components, particularly in harsh environments .
Anticancer Potential
Certain thiophene derivatives have demonstrated anticancer activity, particularly against human lung cancer cell lines. By inducing cytotoxic effects on cancer cells, these compounds offer a pathway for the development of novel anticancer drugs .
Organic Semiconductor Applications
Thiophene-based molecules play a crucial role in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Anti-inflammatory and Anesthetic Uses
Thiophene derivatives are known to possess anti-inflammatory properties, making them valuable in the pharmaceutical industry for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, certain derivatives are used as voltage-gated sodium channel blockers and dental anesthetics in Europe, highlighting their importance in medical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJVGDWLYHRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
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